molecular formula C15H9BrF2O B3041043 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one CAS No. 259099-77-9

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one

Cat. No. B3041043
CAS RN: 259099-77-9
M. Wt: 323.13 g/mol
InChI Key: YXLXIDYHXGTBAU-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities. EF24 has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one exerts its biological effects through multiple mechanisms, including the inhibition of various signaling pathways, modulation of gene expression, and interaction with cellular targets. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has also been shown to modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and angiogenesis. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to interact with cellular targets, including tubulin, thioredoxin reductase, and heat shock proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and protection against oxidative damage. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has also been reported to have anti-metastatic properties, which may be attributed to its ability to inhibit cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its stability, solubility, and availability. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has some limitations, including its potential toxicity and lack of selectivity. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic applications. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one also lacks selectivity, which may result in off-target effects and interfere with the interpretation of experimental results.

Future Directions

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases. Future research should focus on optimizing the synthesis method of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one to improve its selectivity and reduce its potential toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one and identify its cellular targets. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one in humans and determine its potential therapeutic applications.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In oxidative stress-related disorders, 1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one has been reported to have potent anti-oxidant properties and protect against oxidative damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF2O/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h1-9H/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLXIDYHXGTBAU-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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